molecular formula C11H16N6O4 B12806150 Uridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)- CAS No. 111495-89-7

Uridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)-

Cat. No.: B12806150
CAS No.: 111495-89-7
M. Wt: 296.28 g/mol
InChI Key: SGKHUXSYWIWHBC-NBEYISGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)- is a synthetic nucleoside analog characterized by three key structural modifications:

  • 3'-Azido group: Replaces the hydroxyl group at the 3'-position, conferring metabolic stability and resistance to enzymatic degradation .
  • 2',3'-Dideoxy backbone: Eliminates the 2'- and 3'-hydroxyl groups, preventing phosphodiester bond formation during nucleic acid synthesis, a hallmark of chain-terminating antiviral agents .

This compound is part of a broader class of 3'-azido-2',3'-dideoxynucleosides, which includes clinically relevant drugs like zidovudine (AZT) and investigational agents targeting viral polymerases or cancer .

Properties

CAS No.

111495-89-7

Molecular Formula

C11H16N6O4

Molecular Weight

296.28 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N6O4/c1-16(2)7-4-17(11(20)13-10(7)19)9-3-6(14-15-12)8(5-18)21-9/h4,6,8-9,18H,3,5H2,1-2H3,(H,13,19,20)/t6-,8+,9+/m0/s1

InChI Key

SGKHUXSYWIWHBC-NBEYISGCSA-N

Isomeric SMILES

CN(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CN(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Starting Material and Protection Strategies

The synthesis typically begins with uridine as the starting material. Protection of the hydroxyl groups at the 5' and 2' positions is essential to direct subsequent reactions selectively to the 3' position.

  • Common protecting groups include 5'-O-monomethoxytrityl (MMTr) and 2'-O-pivaloyl groups, which provide steric and electronic control during substitution reactions.

Introduction of the 3'-Azido Group

The key step is the substitution of the 3'-hydroxyl group with an azido group. This is generally achieved via a two-step process:

This method provides high regioselectivity and good yields (typically 80-90%) for the azido substitution.

Deoxygenation at the 2' Position

The 2'-hydroxyl group is removed to yield the 2',3'-dideoxy structure. This is commonly done by:

  • Conversion of the 2'-OH to a leaving group (e.g., pivaloyl ester).
  • Followed by radical deoxygenation using reagents such as magnesium in methanol or sodium borohydride with magnesium salts to reduce the 2'-oxygen functionality.

An improved protocol involves radical deoxygenation of xanthate derivatives using tris(trimethylsilyl)silane and azobis(cyclohexanecarbonitrile) as radical initiators, which are environmentally friendly and provide high yields.

Detailed Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Protection of 5'-OH and 2'-OH MMTrCl, pivaloyl chloride, pyridine, 0°C to RT 90-95 Protects hydroxyl groups selectively
2 Activation of 3'-OH Methanesulfonyl chloride (MsCl), pyridine, 0°C 90-92 Forms 3'-mesylate leaving group
3 Azide substitution Sodium azide (NaN3), DMF, 60-80°C 85-90 SN2 substitution to 3'-azido derivative
4 Deoxygenation at 2' Mg/MeOH or radical deoxygenation with tris(trimethylsilyl)silane 80-88 Removes 2'-OH to form dideoxy sugar
5 5-Position amination Pd-catalyzed amination with dimethylamine, base 70-85 Introduces 5-(dimethylamino) substituent
6 Deprotection Acidic or basic conditions depending on protecting groups 85-90 Final deprotection to yield target compound

Research Findings and Optimization

  • Radical deoxygenation methods have been optimized to replace hazardous reagents like tributyltin hydride with safer alternatives such as tris(trimethylsilyl)silane, improving environmental and safety profiles.

  • The azide substitution step is highly sensitive to temperature and solvent choice; polar aprotic solvents like DMF or DMSO favor higher yields and cleaner reactions.

  • The 5-position amination often employs palladium-catalyzed Buchwald-Hartwig amination, which provides better selectivity and milder conditions compared to classical nucleophilic aromatic substitution.

  • Protecting group strategies are critical; the use of MMTr and pivaloyl groups allows for selective functionalization and high overall yields.

Notes on Analytical Characterization

  • The final compound is characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the azido group (characteristic IR stretch near 2100 cm⁻¹) and the dimethylamino substituent.

  • High-performance liquid chromatography (HPLC) is used to assess purity and monitor reaction progress.

Chemical Reactions Analysis

Types of Reactions

3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: It has shown potential as an antiviral and anticancer agent. Studies have demonstrated its ability to inhibit the replication of certain viruses and induce apoptosis in cancer cells.

    Industry: The compound is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby inhibiting the elongation of nucleic acid chains. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and biological activities of related compounds:

Compound Name 5-Position Substituent Key Modifications Primary Application/Activity Metabolic Pathway
Target Compound Dimethylamino 3'-N₃, 2',3'-dideoxy Investigational (potential antiviral) Hepatic azide reduction to 3'-amino
3'-Azido-2',3'-dideoxythymidine (AZT) Methyl (thymine base) 3'-N₃, 2',3'-dideoxy FDA-approved for HIV/AIDS Azide reduction to 3'-amino (toxic)
3'-Azido-2',3'-dideoxy-5-fluorouridine Fluorine 3'-N₃, 2',3'-dideoxy, 5-F Anticancer (phosphoramidate prodrugs) Glucuronidation and azide reduction
2'-Azido-2',3'-dideoxyuridine Hydrogen 2'-N₃, 2',3'-dideoxy No significant anti-HIV activity Not well-characterized
3'-Azido-2',3'-dideoxy-5-methyluridine Methyl 3'-N₃, 2',3'-dideoxy, 5-CH₃ Poor substrate for uridine phosphorylase Azide reduction to 3'-amino

Key Findings

Antiviral Activity: AZT remains the gold standard for HIV treatment due to its potent inhibition of reverse transcriptase (RT). In contrast, the target compound and other 5-modified analogs (e.g., 5-fluoro, 5-methyl) show variable efficacy. For example, 3'-azido-2',3'-dideoxy-5-methyluridine exhibits weak inhibition of uridine phosphorylase (Ki ~10⁻⁶ M) compared to unmodified uridine (Ki ~10⁻¹² M). 5-(Dimethylamino) substitution may enhance lipophilicity, improving blood-brain barrier penetration—a critical factor for targeting neurotropic viruses.

Metabolism and Toxicity: All 3'-azido compounds undergo hepatic reduction to 3'-amino derivatives, which are highly toxic to bone marrow cells (e.g., AZT's dose-limiting toxicity). The dimethylamino group in the target compound may alter this pathway, but evidence is lacking. Fluorinated analogs (e.g., 5-fluoro) show enhanced stability against phosphorylases, making them suitable for prodrug strategies.

Enzyme Interactions :

  • Pyrimidine analogs with rigid N-glycosidic bonds (e.g., 2,2'-anhydro derivatives) are poor substrates for thymidine/uridine phosphorylases, reducing catabolism. The target compound 's flexible structure may render it susceptible to enzymatic degradation.

Biological Activity

Uridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)-, also known as 3'-azido-2',3'-dideoxyuridine (AZU), is a synthetic nucleoside analog with notable antiviral properties. This compound has garnered attention primarily for its potential in treating viral infections, particularly HIV. The biological activity of AZU is closely linked to its structural modifications, which enhance its efficacy and reduce cytotoxicity compared to its parent compounds.

Synthesis and Structural Characteristics

The synthesis of AZU involves the modification of uridine to introduce an azido group at the 3' position and a dimethylamino group at the 5' position. This structural alteration is crucial as it influences the compound's interaction with viral enzymes and cellular mechanisms.

Table 1: Structural Modifications of Uridine Analogues

Compound NameStructural FeaturesAntiviral Activity (IC50)
UridineNatural nucleoside-
AZT3'-azido-2',3'-dideoxythymidine0.023 µM
AZU3'-azido-2',3'-dideoxyuridine4.95 µM
5-Bromouridine3'-azido-2',3'-dideoxy-5-bromouridine0.21 µM

Antiviral Mechanism

AZU exhibits significant antiviral activity against HIV-1 and other retroviruses by inhibiting reverse transcriptase, an enzyme crucial for viral replication. The azido group plays a vital role in the mechanism of action, allowing the compound to mimic natural nucleotides and be incorporated into viral RNA.

Case Study: Antiviral Efficacy Against HIV

In a study evaluating various nucleoside analogs, AZU demonstrated an IC50 value of approximately 4.95 µM against HIV-1, indicating moderate effectiveness compared to other analogs like AZT, which had an IC50 of 0.023 µM . Importantly, AZU's cytotoxicity was significantly lower than that of AZT, with a TCID50 value exceeding 100 µM , suggesting a favorable safety profile for therapeutic use .

Cytotoxicity and Therapeutic Window

The therapeutic window of AZU is critical in assessing its viability as a treatment option. Studies indicate that while AZU retains antiviral efficacy, it exhibits reduced cytotoxicity compared to traditional nucleoside reverse transcriptase inhibitors (NRTIs). This characteristic is essential for developing long-term treatment regimens for chronic viral infections.

Table 2: Comparative Cytotoxicity of NRTIs

Compound NameIC50 (µM)TCID50 (µM)
AZT0.02329
AZU4.95>100
ddC (Dideoxycytidine)0.222

Research Findings and Implications

Recent studies have explored the broader implications of AZU's biological activity beyond HIV treatment. Research indicates that compounds like AZU may influence DNA replication processes in cancer cells by interfering with nucleotide pools, leading to replication stress and apoptosis . This dual functionality positions AZU as a candidate for further investigation in oncological therapies.

Mechanistic Insights

The mechanism by which AZU induces apoptosis in cancer cells involves the misincorporation of uracil into DNA due to depleted thymidine levels, resulting in genomic instability . This highlights the potential for developing combination therapies that leverage the nucleotide pool depletion strategy alongside traditional chemotherapeutics.

Q & A

Q. What synthetic strategies are employed for the preparation of 3'-azido-2',3'-dideoxy-5-(dimethylamino)uridine and related analogs?

The synthesis typically involves cyclonucleoside intermediates. For example, 5′-O-benzoyl-2′-deoxy-5-fluoro-2,3′-O-cyclouridine is reacted with lithium azide in DMF to introduce the azide group at the 3′-position . Alternatively, nucleophilic substitution with sodium azide on pre-functionalized cyclonucleosides (e.g., 5-acetyl derivatives) followed by deacetylation yields the target compound. Purification often requires silica gel chromatography and HPLC with gradients of acetonitrile in TEAA buffer .

Q. How is structural characterization of 3'-azido-2',3'-dideoxy nucleosides performed?

Advanced spectroscopic techniques are critical:

  • 1H/13C NMR : Assigns sugar and base protons (e.g., δ 8.30 ppm for H6 in pyrimidine, δ 85.24 ppm for C1/C4 in the sugar) .
  • HRMS (ESI-MS) : Confirms molecular weight (e.g., [M+Na]+ at 310.0319 for 5ClAZdU) .
  • X-ray crystallography : Resolves stereochemistry and confirms azide orientation (not explicitly detailed in evidence but inferred as a standard method).

Q. What biological activities are screened during initial evaluation of 3'-azido nucleosides?

  • Antiviral assays : Test inhibition of retroviruses (e.g., HIV-1, SIV) using reverse transcriptase (RT) activity assays with dTTP as a competitive substrate .
  • Anticancer screening : Evaluate cytotoxicity via cell viability assays (e.g., MTT) against cancer cell lines, as seen in phosphoramidate analogs of 3′-azido-5-fluorouridine .

Advanced Research Questions

Q. How does 3'-azido-2',3'-dideoxy-5-(dimethylamino)uridine inhibit viral reverse transcriptases?

The 5′-triphosphate form competitively inhibits dTTP binding to HIV-1 RT. Kinetic studies show a 100-fold higher affinity for RT over human DNA polymerase α, with a Ki of 0.02–0.23 µM for HIV-1 . Structural modeling suggests the azide group sterically blocks the RT active site, while the dimethylamino group enhances cellular uptake .

Q. What explains the differential antiviral efficacy between 3'-azidouridine and AZT (azidothymidine)?

AZT exhibits lower Km values (1.4 µM vs. 67 µM for 3'-azidouridine) in thymidine kinase-mediated phosphorylation, leading to faster triphosphate formation and higher intracellular concentrations . However, 3'-azidouridine derivatives show reduced cytotoxicity in peripheral blood mononuclear cells, making them candidates for combination therapies .

Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?

  • Metabolic profiling : Quantify phosphorylation efficiency (e.g., thymidine kinase vs. deoxycytidine kinase) using radiolabeled analogs .
  • Resistance studies : Engineer RT mutants (e.g., M184V) to assess cross-resistance with other nucleosides .

Q. What methodologies optimize pharmacokinetic properties of 3'-azido nucleosides?

  • Pro-drug strategies : Phosphoramidate derivatives improve membrane permeability, as shown in 3′-azido-5-fluorouridine analogs .
  • Plasma stability assays : Monitor degradation in human serum via HPLC to identify vulnerable functional groups (e.g., azide reduction) .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC50 values for reverse transcriptase inhibition?

Variations arise from:

  • Enzyme sources : Recombinant RT vs. virion-associated RT may differ in cofactor requirements .
  • Substrate competition : Assays using dTTP vs. dCTP yield divergent inhibition constants .
  • Buffer conditions : pH and ionic strength alter triphosphate binding kinetics .

Comparative Studies

Q. How do 3'-azido nucleosides compare to 2',3'-dideoxy analogs in antiviral potency?

  • Mechanistic divergence : 3'-azido derivatives act as chain terminators, while 2',3'-dideoxy analogs lack the azide’s steric hindrance, reducing RT affinity .
  • Cytotoxicity : 3'-azido compounds show lower mitochondrial toxicity in long-term cell cultures compared to ddC (zalcitabine) .

Experimental Design Recommendations

Q. What controls are essential for in vitro antiviral assays?

Include:

  • Negative controls : Uninfected cells + compound to assess baseline toxicity.
  • Positive controls : AZT or ddI (didanosine) to benchmark inhibition.
  • Substrate controls : dTTP/dCTP titration to validate competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.